molecular formula C9H5BrClN B1373799 7-Bromo-3-chloroisoquinoline CAS No. 1029720-65-7

7-Bromo-3-chloroisoquinoline

Cat. No.: B1373799
CAS No.: 1029720-65-7
M. Wt: 242.5 g/mol
InChI Key: GPICPAIKTJPYEE-UHFFFAOYSA-N
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Description

7-Bromo-3-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrClN. It is a derivative of isoquinoline, characterized by the presence of bromine and chlorine atoms at the 7th and 3rd positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroisoquinoline typically involves halogenation reactions. One common method is the bromination of 3-chloroisoquinoline using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chloroisoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-3-chloroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloroisoquinoline involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-chloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials .

Properties

IUPAC Name

7-bromo-3-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPICPAIKTJPYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679865
Record name 7-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029720-65-7
Record name 7-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-3-chloroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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